Acid Blue 120 parent
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Overview
Description
Acid Blue 120 parent is a dye.
Scientific Research Applications
1. Electrochemical Analysis
Research by Ma (2009) explored the electrochemical behavior of Acid Blue 120 using cyclic voltammetry and square wave voltammetry. The study found two irreversible oxidative peaks and determined that the electrode processes were adsorption-controlled. This technique was successfully applied to determine dye uptake in the dyeing of silk, providing an effective method for monitoring and optimizing dyeing processes with Acid Blue 120 (Ma, 2009).
2. Photocatalytic Degradation
Tang and An (1995) conducted a study on the photocatalytic oxidation kinetics of Acid Blue 120, among other dyes, in aqueous solutions using a TiO2/UV slurry reactor. They found that the oxidation kinetics of the dye followed the Langmuir-Hinshelwood kinetic model at different pH values, indicating its effective degradation in the presence of a photocatalyst (Tang & An, 1995).
3. Adsorption and Removal Studies
Hoda, Bayram, and Ayranci (2006) investigated the removal of Acid Blue 120 from aqueous solutions using activated carbon cloth (ACC). Their study emphasized the kinetics and equilibrium of the adsorption process, providing valuable insights into the efficiency of ACC for removing such dyes from water (Hoda, Bayram, & Ayranci, 2006).
4. Supramolecular Systems Study
Guo et al. (2006) developed a rapid, sensitive, and accurate electroanalytical method for Acid Blue 120 using polarography. They explored the supramolecular system of Acid Blue 120 with cyclodextrins, revealing valuable information for the application of Acid Blue 120 in industrial wastewater treatment (Guo et al., 2006).
properties
CAS RN |
25305-91-3 |
---|---|
Product Name |
Acid Blue 120 parent |
Molecular Formula |
C33H25N5O6S2 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44) |
InChI Key |
JLGHRHTZYNYXMD-JKWOPUAESA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Appearance |
Solid powder |
Other CAS RN |
25305-91-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acid Blue 120 parent; Sulfone cyanine; J269.396H; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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